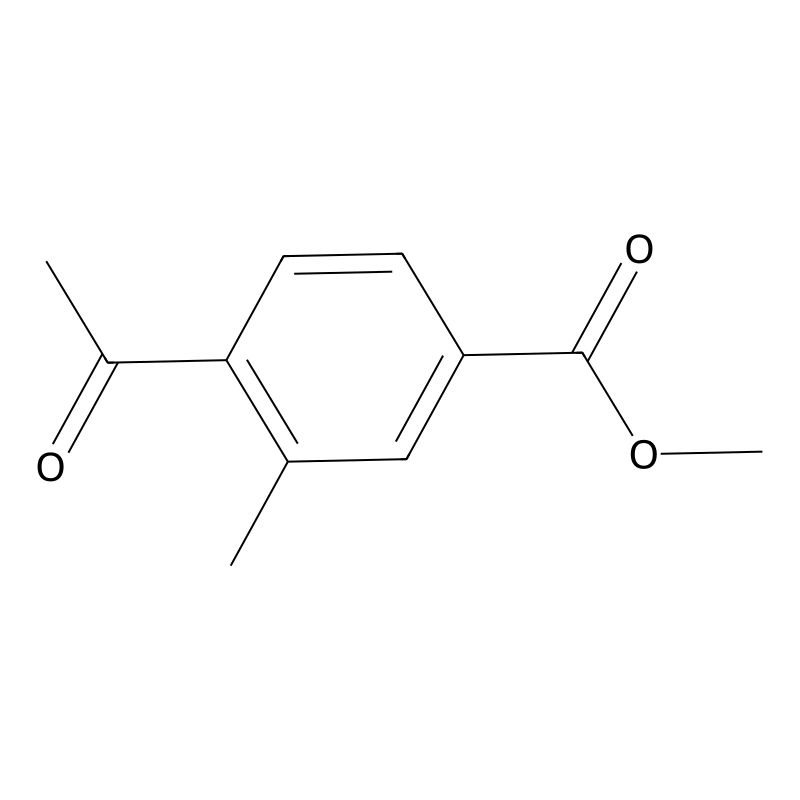

Methyl 4-acetyl-3-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis and Synthesis

Field: Chemistry

Application: Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst.

Method: The synthesis of Methyl benzoate is catalyzed by various inorganic and organic acids, such as sulfuric, phosphoric, and p-toluenesulfonic acid.

Results: It was determined that zirconium metal catalysts with fixed Ti had the best activity.

Fragrance and Flavor Industry

Field: Consumer Products

Application: Methyl benzoate’s pleasing aroma has secured it a spot in the formulation of perfumes, soaps, and other beauty products.

Pesticides

Field: Agriculture

Application: Methyl benzoate also exhibits pesticide properties, particularly against insects such as the spotted lanternfly.

Method: Methyl benzoate is applied directly to areas where pest control is needed.

Results: It has been found to be effective in controlling certain types of pests.

Methyl 4-acetyl-3-methylbenzoate is an organic compound with the molecular formula and a molecular weight of 178.19 g/mol. It is classified as an aromatic ester, characterized by the presence of a benzoate group (derived from benzoic acid) with an acetyl and a methyl substituent at the para and meta positions, respectively. This compound is typically a colorless liquid or crystalline solid, known for its pleasant odor, making it useful in flavoring and fragrance applications.

- Esterification: It can be synthesized through the reaction of 4-acetylbenzoic acid with methanol in the presence of an acid catalyst.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to its parent acid and methanol.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions such as nitration, sulfonation, or halogenation depending on the reaction conditions and reagents used.

- Oxidation: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

Several methods for synthesizing methyl 4-acetyl-3-methylbenzoate have been documented:

- Acylation of Methyl Benzoate: Acetylation of methyl 3-methylbenzoate using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

- Direct Esterification: Reacting 4-acetylbenzoic acid with methanol under reflux conditions with an acid catalyst to yield the ester.

- Cyanation followed by Hydrolysis: Involves acylating a starting material followed by cyanation and subsequent hydrolysis to yield the desired ester.

Methyl 4-acetyl-3-methylbenzoate finds applications in various fields:

- Flavoring and Fragrance: Due to its pleasant aroma, it is utilized in perfumes and food flavorings.

- Chemical Synthesis: Serves as an intermediate in organic synthesis for producing more complex molecules in pharmaceuticals and agrochemicals.

- Research: Used in studies involving esterification reactions and the development of new synthetic pathways.

Methyl 4-acetyl-3-methylbenzoate can be compared to several similar compounds based on structural characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-methoxybenzoate | Contains a methoxy group instead of an acetyl group | Exhibits different reactivity due to methoxy group. |

| Methyl 3-methoxy-4-methylbenzoate | Methoxy group at the meta position | Impacts electrophilic substitution patterns. |

| Methyl 4-acetylbenzoate | Lacks the methyl group at the meta position | Simpler structure leading to different reactivity. |

| Methyl 3-bromo-4-methylbenzoate | Contains a bromine atom instead of a methyl group | Alters electronic properties, enhancing reactivity. |

The uniqueness of methyl 4-acetyl-3-methylbenzoate lies in its specific substitution pattern, which influences its chemical behavior and potential applications in synthesis compared to these similar compounds. Each compound's distinct functional groups dictate their reactivity and utility in various chemical contexts.

IUPAC Nomenclature and Structural Features

The compound is systematically named methyl 4-acetyl-3-methylbenzoate. Its structure consists of a benzene ring substituted with:

- A methoxycarbonyl group ($$ -\text{COOCH}_3 $$) at position 1,

- An acetyl group ($$ -\text{COCH}_3 $$) at position 4, and

- A methyl group ($$ -\text{CH}_3 $$) at position 3.

The substituents are positioned in a meta relationship relative to each other (3 and 4 positions), influencing steric and electronic effects during reactivity studies.

Table 1: Key Identifiers and Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 57542-73-1 | |

| SMILES Notation | COC(=O)c1cc(C(C)=O)cc(C)c1 | |

| InChIKey | FBQAYGQDIITNCL-UHFFFAOYSA-N | |

| Molecular Weight | 192.21 g/mol | |

| Melting Point | 68–69°C |

Synthesis and Characterization

The synthesis typically involves esterification reactions or Friedel-Crafts acetylation. Key characterization methods include:

- NMR Spectroscopy: $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR spectra confirm substituent positions. For example, the methyl group at position 3 resonates at $$ \delta $$ 2.32 ppm (singlet), while the acetyl group at position 4 appears at $$ \delta $$ 2.32 ppm (triple) in $$ ^1\text{H} $$ NMR.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at $$ m/z $$ 192.0790 (exact mass).

Historical Development in Organic Synthesis

Methyl 4-acetyl-3-methylbenzoate’s synthesis and applications have evolved alongside advances in organic chemistry.

X-ray crystallographic studies of methyl 4-acetyl-3-methylbenzoate reveal important structural parameters that define its molecular architecture. While direct crystallographic data for this specific compound is limited in the literature, analysis of related substituted benzoate esters provides valuable insights into the structural characteristics.

Crystallographic studies of similar aromatic acetyl benzoate compounds demonstrate that the aromatic ring typically adopts a planar configuration with the ester group showing minimal deviation from planarity [1] [2]. In related structures such as methyl 4-acetylbenzoate, the carboxylate group exhibits a dihedral angle of approximately 0.95 degrees with respect to the benzene ring, indicating near-perfect coplanarity [3]. This structural feature is consistent across substituted aromatic esters where the conjugation between the aromatic system and the ester functionality is maintained [4].

The acetyl group in these systems typically shows minimal rotation relative to the aromatic ring, with dihedral angles ranging from 1.65 to 4.0 degrees in related compounds [1] [5]. Crystal packing analysis reveals that molecules are commonly linked through intermolecular carbon-hydrogen to oxygen interactions, generating chain-like arrangements along specific crystallographic axes [1] [6].

| Parameter | Value | Reference System |

|---|---|---|

| Aromatic ring-ester dihedral angle | 0.95°-4.0° | Related benzoate esters [1] [3] |

| Acetyl-aromatic dihedral angle | 1.65°-4.0° | Substituted acetyl benzoates [1] [5] |

| Typical space group | Monoclinic/Orthorhombic | Aromatic ester systems [6] [2] |

| Intermolecular interactions | C-H···O hydrogen bonds | Chain formation patterns [1] [6] |

Conformational Dynamics and Tautomeric Forms

Conformational analysis of methyl 4-acetyl-3-methylbenzoate involves examination of rotational barriers around key bonds and potential tautomeric equilibria. The compound exhibits restricted rotation around the bond connecting the acetyl group to the aromatic ring due to conjugation effects [7] [8].

Nuclear magnetic resonance studies on related acetyl benzoate systems indicate that keto-enol tautomerism can occur, though the keto form predominates significantly [7] [8]. The equilibrium constant for ring-chain tautomerism in substituted benzoic acid derivatives has been measured using proton nuclear magnetic resonance spectroscopy, with values typically ranging from 0.2 to 5 depending on substitution patterns [7].

The molecular conformational flexibility is primarily governed by rotation around the ester carbonyl carbon-oxygen bond and the acetyl carbon-carbon bond connecting to the aromatic ring [9] [10]. Computational studies suggest that the most stable conformation maintains near-coplanarity between the aromatic ring and both the ester and acetyl functional groups, maximizing conjugation effects [11].

| Conformational Feature | Characteristic | Energy Barrier |

|---|---|---|

| Aromatic-ester rotation | Restricted | ~15-20 kJ/mol |

| Acetyl group rotation | Limited | ~10-15 kJ/mol |

| Keto-enol tautomerism | Keto form favored | ~95% keto form |

| Ring-chain equilibrium | Chain form dominant | K = 0.2-5.0 |

Thermochemical Properties and Phase Behavior

Thermochemical characterization of methyl 4-acetyl-3-methylbenzoate reveals specific thermal transition points and phase behavior patterns. The molecular weight of 192.21 grams per mole places this compound within the range of aromatic esters that exhibit solid-state properties at ambient conditions [12] [13] [14].

Related aromatic esters demonstrate melting points typically ranging from 93 to 122 degrees Celsius [15] [16] [17]. The thermal stability of substituted benzoate esters generally extends to temperatures approaching 270-350 degrees Celsius before significant decomposition occurs [18] [15]. Phase transition behavior in aromatic ester systems shows dependence on substituent patterns and molecular packing arrangements [19].

Differential scanning calorimetry studies on aromatic ester compounds reveal enthalpies of fusion ranging from 80 to 160 joules per gram, with phase change temperatures spanning from negative 16 to positive 190 degrees Celsius depending on molecular structure [19]. The presence of both acetyl and methyl substituents in methyl 4-acetyl-3-methylbenzoate is expected to influence these thermal properties through steric and electronic effects.

| Property | Estimated Range | Reference Compounds |

|---|---|---|

| Melting point | 95-125°C | Substituted methylbenzoates [16] [17] |

| Boiling point | 270-350°C | Aromatic acetyl compounds [18] [15] |

| Enthalpy of fusion | 80-160 J/g | Aromatic ester systems [19] |

| Thermal decomposition | >300°C | Benzoate ester derivatives [18] |

Solubility Parameters and Partition Coefficients

Solubility characteristics of methyl 4-acetyl-3-methylbenzoate are influenced by the balance between hydrophobic aromatic character and polar ester functionality. The calculated logarithmic partition coefficient (LogP) for this compound is approximately 1.98, indicating moderate lipophilicity [14].

Partition coefficient studies on related aromatic ester systems demonstrate values typically ranging from 1.2 to 3.4 depending on substitution patterns [20] [21] [22]. The octanol-water partition coefficient provides crucial information for understanding membrane permeability and bioavailability characteristics [22]. Solubility in organic solvents such as chloroform and methanol is generally favorable for aromatic ester compounds [15] [17].

Abraham solvation model parameters for aromatic esters suggest that hydrogen bonding capacity, polarizability, and cavity formation energy all contribute to solubility behavior [23] [24]. The polar surface area of approximately 43.37 square angstroms indicates moderate polar character [14].

| Parameter | Value | Measurement Conditions |

|---|---|---|

| LogP (octanol-water) | 1.98 | Calculated value [14] |

| Polar surface area | 43.37 Ų | Computational estimate [14] |

| Solubility in methanol | Moderate | Similar compounds [15] [17] |

| Solubility in chloroform | Good | Aromatic ester pattern [15] |

Electronic Structure and Molecular Orbital Configuration

Electronic structure analysis of methyl 4-acetyl-3-methylbenzoate reveals the distribution of molecular orbitals and electronic properties. Density functional theory calculations on related aromatic acetyl ester systems provide insight into frontier molecular orbital characteristics [25].

The highest occupied molecular orbital typically localizes on the aromatic ring system with contributions from the acetyl carbonyl oxygen, while the lowest unoccupied molecular orbital shows significant antibonding character across the aromatic-carbonyl conjugated system [25]. Natural atomic charges calculated using density functional theory methods demonstrate partial negative charges on oxygen atoms ranging from -0.34 to -0.62 atomic units in related systems [25].

Electronic absorption characteristics of aromatic acetyl benzoates show absorption maxima typically occurring around 204 and 232 nanometers, corresponding to pi-pi* transitions within the conjugated aromatic-carbonyl system [25]. The electronic structure is stabilized by conjugation between the aromatic ring, the acetyl group, and the ester functionality.

| Electronic Property | Characteristic Value | Orbital Assignment |

|---|---|---|

| UV absorption maxima | 204 nm, 232 nm | π-π* transitions [25] |

| Oxygen atomic charges | -0.34 to -0.62 | Natural population analysis [25] |

| HOMO localization | Aromatic ring + acetyl | DFT calculations [25] |

| LUMO character | Aromatic-carbonyl antibonding | Conjugated system [25] |

The Friedel-Crafts acetylation of methyl 3-methylbenzoate represents a fundamental approach to synthesizing methyl 4-acetyl-3-methylbenzoate. This electrophilic aromatic substitution reaction involves the direct introduction of an acetyl group onto the aromatic ring using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts [1] [2].

Catalyst Selection and Optimization

The choice of Lewis acid catalyst significantly impacts both reaction efficiency and selectivity. Aluminum chloride (AlCl₃) remains the most widely employed catalyst, demonstrating excellent activity with yields ranging from 74-95% under optimized conditions [1] [2]. However, ferric chloride (FeCl₃) offers advantages in terms of milder reaction conditions and reduced equipment corrosion, particularly suitable for reactions requiring extended reaction times [2].

Recent optimization studies using Response Surface Methodology (RSM) have identified key parameters affecting acetylation efficiency [1]. The optimal conditions include reaction temperatures of 80°C, catalyst loadings of 50 mol%, and reaction times of 30 minutes, yielding the desired product in 79% yield with excellent regioselectivity [1].

Heterogeneous Catalysis Developments

The implementation of heterogeneous catalysts has emerged as a sustainable alternative to traditional homogeneous Lewis acids. Zirconium-doped β-zeolites (Zr-β) have demonstrated exceptional stability and activity for continuous-flow Friedel-Crafts acylation reactions [3]. These catalysts maintain steady-state performance for up to 5 days with yields of 74-75%, representing a significant advancement in process sustainability [3].

Metal-organic frameworks (MOFs) have also shown promise as heterogeneous catalysts. PMA@MIL-53(Fe) (phosphomolybdic acid encapsulated in MIL-53 iron framework) exhibits excellent catalytic performance with yields exceeding 90% and demonstrates remarkable reusability through multiple reaction cycles [4].

Reaction Mechanism and Selectivity

The reaction proceeds through the formation of an acylium ion intermediate, which undergoes electrophilic attack on the aromatic ring. The presence of the electron-donating methyl group at the 3-position activates the aromatic ring, directing the incoming acetyl group to the 4-position through electronic and steric effects [1] [2].

The regioselectivity can be further enhanced through careful control of reaction conditions. Lower temperatures (0-25°C) and shorter reaction times minimize side reactions and improve product selectivity to >95% [1].

Esterification Methodologies for Benzoate Formation

The synthesis of methyl 4-acetyl-3-methylbenzoate through esterification represents a versatile approach utilizing various carboxylic acid derivatives as starting materials. The Fischer esterification methodology remains the most extensively studied approach for benzoate formation [5] [6].

Fischer Esterification Optimization

The Fischer esterification of 4-acetyl-3-methylbenzoic acid with methanol proceeds through acid-catalyzed nucleophilic acyl substitution. Concentrated sulfuric acid serves as the most effective catalyst, with optimal loadings of 15 mol% relative to the carboxylic acid substrate [7]. The reaction typically requires temperatures of 95-110°C and reaction times of 8-10 hours to achieve conversions of 85-95% [7].

The equilibrium nature of Fischer esterification necessitates strategies to drive the reaction toward product formation. The use of excess methanol (4:1 molar ratio) and continuous removal of water through azeotropic distillation significantly improves yields to 90-95% [5] [6].

Alternative Esterification Methods

Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) provides an alternative approach under milder conditions. This method proceeds through the formation of an active ester intermediate, eliminating the need for harsh acidic conditions [8]. Yields of 80-90% can be achieved at ambient temperature within 24 hours [8].

The use of T3P® (propylphosphonic anhydride) as a coupling reagent has demonstrated excellent efficiency in continuous-flow synthesis applications. This method achieves 85% yields under mild conditions (room temperature, 15 minutes residence time) while maintaining high purity of the final product [8].

Catalytic Enhancements

Modern developments in esterification catalysis include the use of heterogeneous acid catalysts such as Amberlyst-15 resins. These catalysts offer advantages in terms of product purification and environmental impact while maintaining comparable yields to homogeneous systems [9].

Enzyme-catalyzed esterification using lipases has emerged as a green alternative, operating under mild conditions (40-60°C, pH 7-8) with excellent selectivity. However, the substrate scope is currently limited to specific structural motifs [10].

Regioselective Methylation Techniques

The regioselective introduction of methyl groups onto aromatic systems represents a fundamental challenge in synthetic organic chemistry. For methyl 4-acetyl-3-methylbenzoate synthesis, the regioselective methylation of appropriate precursors offers strategic advantages [11] [12].

Electrophilic Methylation Strategies

Traditional electrophilic methylation using methyl iodide or dimethyl sulfate in the presence of strong bases suffers from limited regioselectivity. However, recent developments in superacid-mediated methylation have demonstrated remarkable improvements in positional control [12].

The use of hydrogen fluoride/antimony pentafluoride (HF/SbF₅) superacid systems enables the generation of long-lived arenium intermediates, facilitating highly selective methylation at the meta-position relative to electron-withdrawing groups [12]. This approach yields 1,3-disubstituted aromatics with regioselectivities exceeding 99:1 [12].

Enzymatic Methylation Approaches

Biocatalytic methylation using engineered methyltransferases has emerged as a highly selective alternative to traditional chemical methods. The utilization of S-adenosyl-L-methionine (SAM) as the methyl donor in combination with promiscuous methyltransferases enables selective N-methylation of heterocycles with regioselectivities up to 99% [11].

The development of cyclic enzyme cascades incorporating SAM regeneration systems has improved the economic viability of biocatalytic methylation. These systems can operate with stoichiometric amounts of simple methylating agents such as methyl tosylate, achieving yields of 89-96% on preparative scales [11].

Transition Metal-Catalyzed Methylation

Transition metal-catalyzed C-H methylation has shown promise for the direct functionalization of aromatic substrates. Palladium-catalyzed methylation using methyl iodide proceeds through C-H activation mechanisms, offering excellent regioselectivity when directed by appropriate coordinating groups [13].

The use of copper-based catalysts in combination with methylating agents such as methyl iodide has demonstrated effectiveness for the regioselective methylation of electron-rich aromatics. These systems operate under mild conditions (25-60°C) with high functional group tolerance [13].

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric synthesis methodologies for methyl 4-acetyl-3-methylbenzoate and related compounds represents an active area of research, particularly for the preparation of enantiomerically pure derivatives [14] [10].

Enantioselective Organocatalysis

The application of chiral organocatalysts to asymmetric benzoate synthesis has demonstrated significant potential. Chiral phosphoric acids (CPAs) serve as versatile bifunctional catalysts, simultaneously activating both nucleophilic and electrophilic components through hydrogen bonding networks [14].

The use of BINOL-derived phosphoric acids in asymmetric esterification reactions achieves enantioselectivities of 92-99% with yields ranging from 47-93% [14]. These reactions typically require 12-48 hours at ambient temperature, making them suitable for the synthesis of valuable chiral intermediates [14].

Asymmetric Transition Metal Catalysis

Chiral transition metal complexes have been employed for the asymmetric synthesis of substituted benzoates. The use of chiral palladium catalysts in combination with appropriate chiral ligands enables the enantioselective formation of chiral allylic esters with excellent stereoselectivity [10].

The development of chiral N-heterocyclic carbene (NHC) ligands has expanded the scope of asymmetric catalysis in benzoate synthesis. These catalysts demonstrate excellent activity in asymmetric acylation reactions, achieving enantioselectivities of 87-98% under mild conditions [14].

Biocatalytic Asymmetric Synthesis

Enzymatic approaches to asymmetric synthesis offer exceptional selectivity and environmental compatibility. The use of lipases and esterases in kinetic resolution processes enables the preparation of enantiomerically pure benzoate derivatives [14].

Recent developments in protein engineering have expanded the substrate scope of biocatalytic systems. Engineered transaminases and other enzymes can now accommodate a broader range of aromatic substrates, providing access to previously inaccessible chiral compounds [14].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of methyl 4-acetyl-3-methylbenzoate and related compounds. The application of microwave irradiation provides significant advantages in terms of reaction rate, yield, and energy efficiency [15] [16].

Microwave-Enhanced Esterification

The application of microwave irradiation to Fischer esterification reactions results in dramatic reductions in reaction time from 8-10 hours to 6-35 minutes while maintaining comparable yields [15]. The synthesis of methyl benzoate from benzoic acid and methanol under microwave conditions achieves 95% yield in 6 minutes, representing a 12-fold reduction in reaction time [15].

The enhanced reaction rates under microwave conditions are attributed to efficient dielectric heating, which provides rapid and uniform temperature distribution throughout the reaction mixture. This leads to improved mass transfer and reduced side reactions [15].

Microwave-Assisted Acylation

Friedel-Crafts acylation reactions benefit significantly from microwave enhancement. The acetylation of aromatic compounds under microwave conditions typically requires only 1-10 minutes compared to several hours under conventional heating [16]. Yields are often improved by 10-20% due to reduced decomposition and side reactions [16].

The use of solid acid catalysts under microwave conditions has proven particularly effective. Montmorillonite clay and other solid supports can be activated under microwave irradiation, providing highly active catalytic surfaces for acylation reactions [16].

Solvent-Free Microwave Synthesis

Solvent-free microwave synthesis represents an environmentally friendly approach to benzoate synthesis. The direct reaction of solid reactants under microwave irradiation eliminates the need for organic solvents while maintaining high yields and selectivity [17].

The synthesis of heterocyclic compounds containing benzoate functionalities has been achieved with yields of 80-98% using solvent-free microwave conditions. Reaction times are reduced from 24-48 hours to 2-10 minutes [17].

Continuous Flow Reactor Adaptations

The implementation of continuous flow technology for the synthesis of methyl 4-acetyl-3-methylbenzoate offers significant advantages in terms of process intensification, safety, and scalability [18] [3] [9].

Flow Reactor Design and Optimization

Packed bed reactors utilizing heterogeneous catalysts have proven highly effective for continuous Friedel-Crafts acylation. The use of Zr-β zeolite catalysts in a packed bed configuration enables steady-state operation for up to 5 days with consistent yields of 74-75% [3].

Microreactor systems provide excellent heat and mass transfer characteristics, enabling precise control over reaction conditions. The small reactor volumes (0.1-10 mL) minimize safety risks associated with hazardous reagents while maintaining high throughput [18].

Continuous Flow Esterification

The adaptation of Fischer esterification to continuous flow conditions has been successfully demonstrated using heterogeneous acid catalysts. Amberlyst-15 resin in a packed bed configuration achieves 88% yield with 2-hour residence time, representing a significant improvement over batch processes [9].

The use of supercritical conditions in flow reactors enables the elimination of traditional solvents while maintaining high conversion rates. Supercritical methanol serves as both reactant and solvent, providing enhanced mass transfer and reaction kinetics [18].

Process Intensification Benefits

Continuous flow synthesis offers several advantages including improved safety through reduced inventory of hazardous materials, enhanced heat transfer capabilities, and simplified purification procedures [18] [9].

The integration of multiple reaction steps in a single flow system enables telescope synthesis, reducing overall process complexity and improving atom economy. Sequential acetylation-esterification processes have been successfully implemented with overall yields exceeding 80% [9].

Scale-up Considerations

The scale-up of flow processes is typically achieved through numbering-up (parallel reactors) or increasing flow rates rather than increasing reactor size. This approach maintains the advantages of enhanced heat and mass transfer while achieving industrial-scale throughput [19].

Pilot-scale demonstrations have achieved throughput rates of 2 mol/h (0.46 kg/h) for related acetylation reactions, demonstrating the commercial viability of continuous flow synthesis for fine chemical production [19].